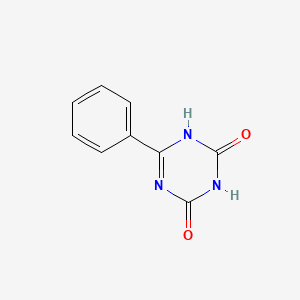

6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione

Description

Historical Context and Significance of the 1,3,5-Triazine (B166579) Scaffold in Organic Chemistry

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 3, and 5. nih.gov The parent compound was first synthesized in the 19th century, and since then, its derivatives have become integral to numerous fields. One of the earliest and most significant derivatives is melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), which has been widely used in the production of polymers and resins. nih.gov

The synthetic versatility of the 1,3,5-triazine scaffold is a key aspect of its historical significance. The reactivity of precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) allows for the sequential substitution of chlorine atoms with various nucleophiles, enabling the creation of a vast library of derivatives with tailored properties. researchgate.net This has led to the development of 1,3,5-triazine-based compounds with applications as dyes, herbicides, and pharmaceuticals. nih.gov

Scope and Relevance of 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione Research within Heterocyclic Chemistry

Within the broad field of heterocyclic chemistry, the focus on specific substituted triazines like this compound stems from the principle of molecular hybridization. By combining the stable and versatile 1,3,5-triazine ring with a phenyl group, researchers can introduce properties such as aromatic stacking interactions and increased lipophilicity. The dione (B5365651) functional groups, in turn, can participate in hydrogen bonding and other non-covalent interactions, which are crucial for biological activity and material science applications.

The relevance of this particular compound lies in its potential to serve as a scaffold for the development of new functional molecules. The phenyl ring can be further substituted to fine-tune electronic and steric properties, while the nitrogen atoms in the triazine ring can act as coordination sites for metal ions or as hydrogen bond acceptors.

Overview of Current Research Trajectories in this compound Chemistry

While dedicated research solely on this compound is still emerging, the current research trajectories for closely related phenyl-substituted triazines are indicative of its potential. A significant area of investigation is in medicinal chemistry, particularly in the development of anticancer agents. Numerous studies have shown that 1,3,5-triazine derivatives bearing aryl substituents exhibit promising antiproliferative activity against various cancer cell lines. nih.gov

Another promising avenue is in materials science. The rigid, planar structure of the triazine ring, combined with the potential for intermolecular interactions, makes these compounds interesting candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. Research into related triazine derivatives has demonstrated their utility as host materials in phosphorescent OLEDs and as components in photo- and electroluminescent materials.

Furthermore, the exploration of the synthesis of diverse libraries of substituted triazines, including those with phenyl groups, continues to be a major focus. The development of efficient and green synthetic methodologies, such as microwave-assisted synthesis, is facilitating the creation of novel derivatives for high-throughput screening and the discovery of new applications. nih.govrsc.org

Physicochemical Properties and Spectroscopic Data

Detailed experimental data for this compound is not extensively available in public literature. However, data for a closely related and well-studied compound, 2,4-Diamino-6-phenyl-1,3,5-triazine (also known as Benzoguanamine), can provide some comparative insights into the physicochemical properties of a phenyl-substituted triazine.

Table 1: Physicochemical Properties of 2,4-Diamino-6-phenyl-1,3,5-triazine (CAS 91-76-9) (Note: This data is for a related compound and should be used for comparative purposes only.)

| Property | Value | Source |

| Molecular Formula | C₉H₉N₅ | nist.gov |

| Molecular Weight | 187.20 g/mol | nist.gov |

| Appearance | White crystalline powder | - |

| Melting Point | 227-228 °C | - |

| Water Solubility | 0.4 g/L at 20 °C | - |

| LogP | 1.38 | - |

Table 2: Spectroscopic Data for a Phenyl-Substituted Triazine Derivative (Note: This is generalized data and specific peaks will vary based on the full structure.)

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons (phenyl group): ~7.0-8.5 ppm; NH protons (triazine ring): variable, often broad |

| ¹³C NMR | Aromatic carbons: ~120-140 ppm; Triazine ring carbons: ~160-170 ppm; Carbonyl carbons (dione): ~150-160 ppm |

| IR (Infrared) | N-H stretching (amide): ~3200-3400 cm⁻¹; C=O stretching (amide/dione): ~1650-1750 cm⁻¹; C=N stretching (triazine ring): ~1550-1650 cm⁻¹; Aromatic C-H stretching: ~3000-3100 cm⁻¹ |

| Mass Spec (MS) | Molecular ion peak (M+) corresponding to the compound's molecular weight. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-8-10-7(11-9(14)12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKPZSCTAFFXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225562 | |

| Record name | 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7459-63-4 | |

| Record name | 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7459-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007459634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Phenyl 1,3,5 Triazine 2,4 1h,3h Dione and Its Derivatives

Established and Emerging Synthetic Routes to the 1,3,5-Triazine-2,4(1H,3H)-dione Core

The construction of the 1,3,5-triazine-2,4(1H,3H)-dione nucleus, the foundational structure of the target compound, is achieved through various synthetic approaches. These methods primarily involve the cyclization of acyclic precursors or the manipulation of pre-formed triazine rings.

Cyclization Reactions of Precursor Molecules

The formation of the 1,3,5-triazine-2,4(1H,3H)-dione ring system often relies on the cyclocondensation of smaller, appropriately functionalized molecules. These reactions build the heterocyclic core in a single or stepwise manner.

One-pot multicomponent reactions have emerged as an efficient strategy. For instance, a catalyst-free, one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives has been developed through the three-component reaction of arylaldehydes, thiourea (B124793), and orthoformates. nih.govnih.gov This method is notable for its use of readily available starting materials and its tolerance for a diverse range of arylaldehydes. nih.gov The reaction proceeds via the dual role of thiourea in both the cyclization with the aldehyde and subsequent alkylation. nih.govnih.gov

Another approach involves the microwave-assisted, one-pot synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, aromatic aldehydes, and arylamines. nih.gov This three-component condensation, followed by a base-promoted rearrangement and dehydrogenative aromatization, provides a rapid route to a library of triazine derivatives. nih.gov

More classical methods include the trimerization of nitriles and cyanides to form the 1,3,5-triazine (B166579) core, though this is more common for symmetrically substituted triazines. wikipedia.org The Bamberger triazine synthesis represents a historical method for creating 1,2,4-triazines from the condensation of 1,2-dicarbonyl compounds with amidrazones. wikipedia.org

| Reaction Type | Precursors | Key Features | Reference(s) |

| Three-Component Reaction | Arylaldehydes, Thiourea, Orthoformates | Catalyst-free, one-pot, forms dithione derivatives | nih.govnih.gov |

| Three-Component Condensation | Cyanoguanidine, Aromatic Aldehydes, Arylamines | Microwave-assisted, one-pot, yields diamino derivatives | nih.gov |

| Cyclotrimerization | Nitriles, Cyanides | Typically for symmetrical triazines | wikipedia.org |

Methodologies Utilizing Cyanuric Halide Intermediates

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and widely used precursor for the synthesis of a vast number of 1,3,5-triazine derivatives due to the high reactivity of its chlorine atoms towards nucleophilic substitution. thieme-connect.dedtic.milrsc.org The sequential and controlled replacement of the chlorine atoms allows for the introduction of various functional groups. thieme-connect.demdpi.com

The synthesis of 2-halo-4,6-bisaryl-1,3,5-triazines, key intermediates for many triazine compounds, can be achieved with high selectivity and yield by reacting a cyanuric halide with aromatic compounds in the presence of a Lewis acid and a reaction promoter. google.com This method is a significant improvement over traditional Friedel-Crafts reactions, which often result in a mixture of mono-, bis-, and tris-arylated products. google.com The reactivity of the chlorine atoms decreases with each substitution, facilitating the synthesis of non-symmetrical derivatives. mdpi.com

For example, reacting cyanuric chloride first with an alkoxide and then with an amine allows for the preparation of 2-chloro-4-alkoxy-6-amino-1,3,5-triazines. mdpi.com The chlorine atoms of cyanuric chloride can also be exchanged with other halogens, such as fluorine, by reacting with sodium fluoride. thieme-connect.de

| Reactant | Reagent(s) | Product Type | Key Conditions | Reference(s) |

| Cyanuric Chloride | Aromatics, Lewis Acid, Promoter | 2-Halo-4,6-bisaryl-1,3,5-triazines | Mild conditions | google.com |

| Cyanuric Chloride | Alkoxide, then Amine | 2-Chloro-4-alkoxy-6-amino-1,3,5-triazines | Sequential addition | mdpi.com |

| Cyanuric Chloride | Sodium Fluoride | 2,4,6-Trifluoro-1,3,5-triazine | Heating in sulfolane | thieme-connect.de |

| Cyanuric Chloride | Phenols, Aluminum Chloride | Tris-(hydroxyaryl)-s-triazines | Friedel-Crafts conditions | dtic.mil |

Strategic Functionalization and Derivatization of the 6-Phenyl Moiety and Triazine Nucleus

Once the core 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione structure is in place, further modifications can be made to both the phenyl ring and the triazine nucleus to modulate its properties.

Nucleophilic and Electrophilic Substitution Reactions

The 1,3,5-triazine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), while electrophilic substitution is generally difficult. wikipedia.orgeurekaselect.comresearchgate.net The reactivity of the triazine ring facilitates the introduction of a wide array of substituents. researchgate.net

Nucleophilic substitution is a cornerstone of triazine chemistry. The chlorine atoms of cyanuric chloride can be sequentially replaced by various nucleophiles, including amines, alcohols, and thiols. wikipedia.orgmdpi.com The reaction conditions, such as temperature and pH, can be controlled to achieve selective substitution. For instance, the first chlorine atom is highly reactive and can be substituted at low temperatures, while the replacement of the second and third chlorine atoms requires progressively harsher conditions.

A novel method for the direct amination of the 1,3,5-triazine ring involves an oxidative nucleophilic substitution of hydrogen, which represents a rare example of such a reaction on this substrate without ring cleavage. thieme-connect.com

| Reaction Type | Substrate | Reagent | Product | Significance | Reference(s) |

| Nucleophilic Substitution | Cyanuric Chloride | Amines, Alcohols, Thiols | Substituted triazines | Stepwise, controlled functionalization | wikipedia.orgmdpi.com |

| Oxidative SNAr | 1,3,5-Triazine | (Alkyl)amines, AgPy2MnO4 | 2-Amino-1,3,5-triazines | Direct C-H functionalization | thieme-connect.com |

Alkylation and Acylation Reactions

Alkylation and acylation reactions are key methods for modifying the nitrogen atoms of the triazine ring or introducing alkyl and acyl groups to other parts of the molecule.

Alkylation of the nitrogen atoms in the 1,3,5-triazine-2,4(1H,3H)-dione ring can be achieved using various alkylating agents. For example, the synthesis of 3-methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione involves the cyclization of precursors where a methyl group is already attached to a nitrogen atom. In other cases, direct alkylation of the triazine ring can be performed. For instance, alkylation of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione at the 2-position with alkyl halides has been reported. acs.org

Recent advancements include visible-light-induced C-H alkylation of 1,2,4-triazine-3,5(2H,4H)-diones, offering an eco-friendly approach to introduce alkyl groups. researchgate.netrsc.org

Acylation reactions are also important for creating triazine derivatives. Triazine esters have been utilized as stable acylation reagents in iron-mediated reductive amidation reactions with nitroarenes to form amides. thieme-connect.com The condensation of a hydrazine-substituted s-triazine with an aldehyde or ketone yields a triazine-substituted hydrazone, which is an analog of an acyl hydrazone. nih.gov

| Reaction Type | Substrate | Reagent | Product | Key Features | Reference(s) |

| N-Alkylation | 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | Alkyl halides | 2-Alkyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-diones | Position-selective alkylation | acs.org |

| C-H Alkylation | 1,2,4-Triazine-3,5(2H,4H)-diones | N-(Acyloxy)phthalimides | 6-Alkyl-1,2,4-triazine-3,5(2H,4H)-diones | Visible-light-induced, metal-free | researchgate.net |

| Amide Synthesis | Triazine esters and Nitroarenes | Iron | Amides | Reductive amidation | thieme-connect.com |

| Hydrazone Formation | Hydrazine-substituted s-triazine | Aldehydes/Ketones | Triazine-substituted hydrazones | pH-labile products | nih.gov |

Regioselective Oxidation and Reduction Pathways

Oxidation and reduction reactions provide pathways to further functionalize the this compound scaffold, although specific examples for this exact compound are less common in the provided literature. However, general principles for triazines can be inferred.

Oxidation of substituted triazines can lead to various derivatives. For example, the one-electron oxidation of 1,3,5-triazines has been studied using strong oxidizing agents. rsc.org In the context of triazine herbicides like atrazine, oxidative N-dealkylation has been observed with reagents such as cerium(IV) ammonium (B1175870) nitrate (B79036) and ozone. globalauthorid.com The selective oxidation of sulfur-containing triazine analogs to sulfoxides and sulfones has also been demonstrated. rsc.org

Reduction of triazine derivatives is also a viable functionalization strategy. For instance, a method for the selective reduction of phenols has been discovered using a triazine-based porous polymer in conjunction with palladium. wikipedia.org The reduction of nitro groups on a triazine scaffold to amino groups is another common transformation.

| Reaction Type | Substrate | Reagent/Condition | Product/Effect | Reference(s) | | --- | --- | --- | --- | | N-Dealkylation | Atrazine (a triazine herbicide) | Cerium(IV) ammonium nitrate or Ozone | N-dealkylated triazines | globalauthorid.com | | One-electron Oxidation | 1,3,5-Triazines | Excited uranyl ion or sulfate (B86663) radical anion | Triazine radical cations | rsc.org | | Selective Reduction | Phenols | Triazine-based polymer and Palladium | Reduced phenols | wikipedia.org |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,3,5-triazine derivatives to minimize environmental impact. mdpi.com These methods focus on reducing reaction times, lowering energy consumption, and using less hazardous solvents. researchgate.net Key advancements include the use of microwave irradiation and sonochemistry, often in solvent-free conditions or in aqueous media. mdpi.comnih.gov

Microwave-assisted synthesis has emerged as a highly efficient method for preparing 1,3,5-triazines. researchgate.netchim.it This technique significantly shortens reaction times from hours to minutes, which leads to substantial energy savings. researchgate.net For instance, the reaction of dicyandiamide (B1669379) with various nitriles under microwave irradiation is a green procedure due to the reduction in solvent use, short reaction duration, and procedural simplicity. rsc.orgresearchgate.net This approach has been successfully used to prepare 2,4-diamino-6-phenyl-1,3,5-triazine, a compound structurally related to this compound. rsc.orgresearchgate.net Solvent-free methodologies, often coupled with microwave heating, represent a clean, economical, and safe procedure for triazine synthesis. chim.it

Ultrasound-assisted synthesis, or sonochemistry, provides another green alternative to conventional heating. mdpi.comnih.gov Sonochemical protocols can facilitate reactions in aqueous media, reducing the reliance on volatile organic solvents. mdpi.com For example, a sonochemical method for synthesizing 1,3,5-triazine derivatives in water has been developed, with most compounds obtained in over 75% yield within just 5 minutes. nih.gov Analysis using green chemistry metrics revealed that this sonochemical approach is significantly "greener" than classical heating methods. nih.gov The combination of phase-transfer catalysis (PTC) with sonochemistry further enhances efficiency by facilitating the transfer of reagents between aqueous and organic phases. mdpi.com

The following table summarizes various green synthetic methods used for preparing 1,3,5-triazine derivatives.

| Method | Key Features | Reactants Example | Product Example | Ref |

| Microwave-assisted | Solvent-free, short reaction times (10-15 min), high yields (52-96%). | Dicyandiamide and various nitriles | 6-Substituted-2,4-diamino-1,3,5-triazines | researchgate.net |

| Sonochemistry | Uses water as a solvent, very short reaction time (5 min), high yields (>75%). | Substituted triazine precursors and amines | N-substituted 1,3,5-triazine derivatives | nih.gov |

| Microwave/PTC | Optimized with phase-transfer catalyst (TBAB), short time (2.5 min). | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine and 2-phenylethylamine | N-substituted morpholine-functionalized 1,3,5-triazine | mdpi.com |

Catalytic Systems and Methodologies in Synthetic Transformations of Triazine Derivatives

Catalysis plays a pivotal role in the synthesis of 1,3,5-triazine derivatives, offering pathways with high atom economy and selectivity under milder conditions. A variety of catalytic systems, including those based on platinum, iron, copper, and nickel, have been developed.

An environmentally benign, one-pot synthesis of triazines utilizes an alumina-supported platinum nanoparticle catalyst (Pt/Al2O3) for the acceptorless dehydrogenative coupling of primary alcohols and amidines. rsc.org This method demonstrates high atom efficiency and the catalyst is reusable, proceeding through sequential dehydrogenation, condensation, and dehydration steps. rsc.org

Iron-catalyzed cyclization of aldehydes with ammonium iodide (NH4I) as the nitrogen source presents an atom-efficient and straightforward route to 2,4,6-triaryl-1,3,5-triazines. researchgate.net This strategy operates effectively under air and produces both symmetrical and unsymmetrical triazines in good yields. researchgate.net

Copper and nickel catalysts have also proven effective. A method involving the coupling and ring-closure reaction of a benzaldehyde (B42025) derivative and a benzamidine (B55565) hydrochloride derivative can achieve yields up to 80% under the catalysis of copper acetate (B1210297) or nickel acetate. google.com Another approach uses a copper complex immobilized on Fe3O4 nanoparticles as a recoverable heterogeneous catalyst for synthesizing 2,4,6-triaryl 1,3,5-triazines in a green deep eutectic solvent (ChCl/urea). researchgate.net

Lewis acids, such as yttrium triflate (Y(OTf)3), have been used to catalyze the cyclotrimerization of aromatic nitriles under solvent-free conditions, which are cleaner, safer, and more economical than traditional methods requiring harsh conditions. chim.it Silica-supported Lewis acids have also been employed for this transformation. chim.it

The table below details different catalytic systems for the synthesis of 1,3,5-triazine derivatives.

| Catalyst System | Reaction Type | Reactants Example | Yield | Ref |

| Pt/Al2O3 Nanoparticles | Acceptorless Dehydrogenative Coupling | Primary alcohols and amidines | up to 93% | rsc.org |

| Iron-catalyzed Cyclization | Cyclization of aldehydes | Aldehydes and NH4I | 18% - 72% | researchgate.net |

| Copper Acetate / Nickel Acetate | Coupling and Ring-closure | Benzaldehyde and benzamidine derivatives | up to 80% | google.com |

| Yttrium Triflate (Y(OTf)3) | Cyclotrimerization of nitriles | Aromatic nitriles | Moderate | chim.it |

| Fe3O4@DH/Ph-ImH-Phen-CuCl2 Nanocomposite | Cyclization in Deep Eutectic Solvent | Aldehydes and amines | High | researchgate.net |

Structural Elucidation and Conformational Analysis of 6 Phenyl 1,3,5 Triazine 2,4 1h,3h Dione and Analogues

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods provides a powerful toolkit for the detailed characterization of 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione and its analogues in both solution and the solid state. These techniques offer complementary information, allowing for a comprehensive picture of the molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound and its analogues, ¹H, ¹³C, and ¹⁵N NMR provide invaluable information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of a 2,4-diamino-6-phenyl-1,3,5-triazine derivative showed distinct signals for the aromatic protons of the phenyl group and the amine protons. researchgate.net In a related study on N-phenyl-2-[(trichloroacetyl)amino]benzamide, the aromatic protons appeared as complex multiplets, which were resolved and assigned using 2D NMR techniques like COSY. psu.edu

¹³C NMR: The ¹³C NMR spectrum of N-phenyl-2-[(trichloroacetyl)amino]benzamide revealed 13 distinct signals, with some showing higher intensity due to magnetic equivalence. psu.edu The carbonyl carbons were observed at the highest chemical shifts, around 167.34 ppm and 159.82 ppm. psu.edu For 2,4,6-trinitrotoluene, the chemical shifts of the aromatic carbons were assigned as C₁ = 132.9 ppm, C₂,₆ = 150.8 ppm, C₄ = 145.6 ppm, and C₃,₅ = 122.5 ppm in DMSO-d₆. nih.gov

¹⁵N NMR: ¹⁵N NMR is particularly useful for characterizing nitrogen-containing heterocycles. Studies on 1,2,4-triazine (B1199460) derivatives have utilized ¹⁵N labeling to confirm the structure and study tautomeric equilibria. nih.gov The analysis of ¹³C-¹⁵N and ¹H-¹⁵N coupling constants provides unambiguous evidence for the connectivity within the heterocyclic ring. nih.gov

Interactive Data Table: Representative NMR Chemical Shifts (ppm) for Phenyl-Triazine Analogues

| Compound/Analogue | Nucleus | Phenyl Group | Triazine/Other Ring | Other | Solvent |

| N-phenyl-2-[(trichloroacetyl)amino]benzamide | ¹³C | 121.77-129.19 | - | 167.34 (C=O), 159.82 (C=O) | - |

| 2,4,6-Trinitrotoluene | ¹³C | 122.5 (C-3,5), 132.9 (C-1) | - | 15.0 (CH₃), 145.6 (C-4), 150.8 (C-2,6) | DMSO-d₆ |

| 2,4,6-tri-p-tolyl-1,3,5-triazine | ¹H | 8.61 (t), 7.46 (d) | - | 2.45 (s, CH₃) | d-DMSO |

| 4,4'-(6-phenyl-1,3,5-triazine-2,4-diyl)bis(benzene-1,3-diol) | ¹H | 7.71 (dd), 8.37 (dd) | - | 6.40 (d, OH-Ph), 6.54 (dd, OH-Ph), 10.50 (s, OH), 13.05 (s, OH) | d-DMSO |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is highly specific to its structure and bonding.

For 2,4-diamino-6-phenyl-1,3,5-triazine, IR spectroscopy has been used to identify characteristic stretching frequencies of functional groups such as –OH, C=N, and C=O. researchgate.net In a study of 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines, strong Raman bands near 770 cm⁻¹ and 1330 cm⁻¹ were assigned to the ring breathing vibration of the 1,2,4-triazine ring and an asymmetric triazine C-NH₂ stretching vibration, respectively. nih.gov A medium to strong band around 800 cm⁻¹ in the infrared spectra was attributed to an out-of-plane bending vibration of the substituted 1,2,4-triazine ring. nih.gov The IR spectra of various substituted 1,3,5-triazines show characteristic in-plane ring stretches, although these can be similar to those of the phenyl ring. mdpi.com A fully symmetric stretch, which is only Raman-active, is observed around 990 cm⁻¹. mdpi.com

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for Phenyl-Triazine Analogues

| Compound/Analogue | Technique | Phenyl Ring Vibrations | Triazine Ring Vibrations | Other Key Vibrations |

| 3,5-diamino-6-(o-substituted phenyl)-1,2,4-triazines | Raman | Substituent sensitive bands | ~770 (ring breathing) | ~1330 (asymmetric C-NH₂) |

| 3,5-diamino-6-(o-substituted phenyl)-1,2,4-triazines | IR | Substituent sensitive bands | ~800 (out-of-plane bend) | - |

| 2,4,6-triphenyl-s-triazines | Raman | - | ~990 (symmetric stretch) | - |

| N2,N4,N6-tris(2-fluorophenyl)-1,3,5-triazine-2,4,6-triamine | IR | - | 1590, 1498 | 3250 (N-H) |

| 4,4'-(6-phenyl-1,3,5-triazine-2,4-diyl)bis(benzene-1,3-diol) | IR | - | 1633, 1518, 1385 | 3444 (O-H) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For 6-phenyl-1,3,5-triazine-2,4-diamine, the exact mass has been determined to be 187.0858, corresponding to the molecular formula C₉H₉N₅. massbank.eu High-resolution mass spectrometry is crucial for confirming the elemental composition. The fragmentation of triazine derivatives under techniques like electrospray ionization (ESI) often involves cleavage of the bonds within the triazine ring and the bonds connecting the substituent groups. xml-journal.net For instance, in piperazine (B1678402) analogues, the C-N bonds within the piperazine ring and between the ring and the phenyl group are prone to cleavage. xml-journal.net The fragmentation pathways of nitazene (B13437292) analogs under electron-activated dissociation (EAD) have been elucidated, providing a guide for the structural prediction of new derivatives. nih.gov The study of gas-phase reactions of 1,3,5-triazine (B166579) has shown that fragmentation processes can be elucidated through isotopic labeling and collision-induced dissociation experiments. researchgate.net

UV-Visible Spectroscopy and Analysis of Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption characteristics are directly related to the electronic structure and conjugation.

The UV-Vis spectra of 2,4-dichloro-6-(p-substituted phenyl)-1,3,5-triazines have been studied to understand their electronic properties. researchgate.net For 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, the introduction of electron-donating or electron-withdrawing substituents on the phenyl rings leads to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. mdpi.com Specifically, increasing the electron-releasing nature of para-substituents causes a bathochromic shift of the lowest-energy absorption. mdpi.com Many of these extended triazine derivatives are also luminescent. mdpi.com Derivatives of 2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol (B3259525) are effective UV absorbers, with strong absorption in the 270-400 nm range. sci-hub.se

Interactive Data Table: UV-Visible Absorption Maxima (λmax) for Phenyl-Triazine Analogues

| Compound/Analogue | Solvent | λmax (nm) | Key Observations |

| 2,4,6-Triphenyl-1,3,5-triazine derivatives | CH₂Cl₂ | > 400 | Bathochromic shift with electron-releasing groups |

| 2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol derivatives | - | 270-400 | Strong absorption in the UVA range |

| 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione | - | - | Data available in NIST WebBook nist.gov |

| 1,3,5-Trimethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | - | - | Data available in NIST WebBook nist.gov |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and details about the three-dimensional arrangement of molecules in the crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of phenyl-triazine derivatives is governed by a network of intermolecular interactions, including hydrogen bonds and π-π stacking, which dictate the crystal packing.

Investigation of Conformational Preferences and Intramolecular Architectures

The three-dimensional structure of this compound and its analogues is significantly influenced by the rotational freedom around the single bond connecting the phenyl and triazine rings. In solution, substituted 1,3,5-triazine derivatives can exist as a mixture of conformers. nih.govmdpi.com Studies on similar systems, such as 1,3,5-triazines linked to aromatic arms by an amino group, have identified two primary conformers: a symmetric "propeller" form and an asymmetric conformer where one aromatic arm is rotated. nih.govmdpi.com The ratio between these conformers is dependent on the specific substituents on the aromatic rings. nih.gov

The stability of these conformations is governed by rotational barriers. For arylamino-1,3,5-triazines, these barriers are reported to be in the range of 12 to 19 kcal/mol (50–79 kJ mol−1). nih.gov Dynamic NMR spectroscopy is a key technique for studying these conformational exchanges, which become evident on the NMR timescale at varying temperatures. nih.govmdpi.com

In the solid state, the intramolecular architecture is dictated by crystal packing forces and hydrogen bonding. In the crystal structure of an analogue, 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium nitrate (B79036), a compromise between the rigidity provided by multiple directional hydrogen bonds and packing preferences is achieved through restricted internal rotation about the C–C bond joining the phenyl and triazine moieties. rsc.org This results in the formation of complex hydrogen-bonded tapes. rsc.org Intramolecular hydrogen bonds, particularly in hydroxy-substituted analogues, can lead to a planarization between the triazine core and the pendant aryl groups, which in turn enhances π-stacking interactions and facilitates the formation of ordered columnar structures. researchgate.net

Tautomerism and Isomerism Studies within the 1,3,5-Triazine-2,4(1H,3H)-dione System

The 1,3,5-triazine-2,4(1H,3H)-dione core structure is subject to extensive tautomerism, primarily keto-enol tautomerism. The parent dione (B5365651) (where the 6-position is substituted with hydrogen) can theoretically exist in multiple tautomeric forms through proton transfer. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) have explored the thermodynamics and kinetics of these transformations. researchgate.netresearchgate.net

The primary diketo form is generally the most stable, but several enol tautomers can be formed. researchgate.netresearchgate.net These include mono-hydroxy and di-hydroxy species. The relative stability of these tautomers is influenced by substituents on the triazine ring and the surrounding medium (gas phase vs. solvent). researchgate.netresearchgate.net For instance, electron-donating groups like -NH2 can significantly lower the activation energy for tautomerization. researchgate.netresearchgate.net

| Designation | Systematic Name | Form |

|---|---|---|

| R | 1,3,5-Triazin-2,4(1H,3H)-dione | Dione |

| P1 | 6-Hydroxy-1H- researchgate.netresearchgate.netnih.govtriazin-2-one | Enol |

| P2 | 4-Hydroxy-5H- researchgate.netresearchgate.netnih.govtriazin-2-one | Enol |

| P3 | 4-Hydroxy-1H- researchgate.netresearchgate.netnih.govtriazin-2-one | Enol |

| P4 | researchgate.netresearchgate.netnih.govTriazine-2,4-diol | Di-enol |

Prototropic Tautomerism in Hydroxy-Substituted Triazines

Prototropic tautomerism involves the migration of a proton, leading to the interconversion of constitutional isomers. In hydroxy-substituted triazines, which are the enol forms of the dione system, this phenomenon is central to their chemical character. The equilibrium between the keto (lactam) and enol (lactim) forms is a classic example. researchgate.netresearchgate.net

Studies on analogous heterocyclic systems like hydroxypyridines show that the equilibrium position is highly sensitive to substitution patterns and the physical state. port.ac.ukresearchgate.net For 2,6-dihydroxypyridines, the hydroxypyridone form (analogous to the keto form) is often predominant. port.ac.uk In the 1,3,5-triazine-2,4(1H,3H)-dione system, theoretical calculations show that the diketo tautomer is the most stable species. researchgate.netresearchgate.net The presence of hydroxyl groups, as substituents on the phenyl ring or other positions, can influence the tautomeric equilibrium through electronic effects and potential intramolecular hydrogen bonding. researchgate.netresearchgate.netresearchgate.net The solvent also plays a crucial role; polar solvents can stabilize certain tautomers over others through hydrogen bonding and dielectric effects. port.ac.uknih.gov

Spectroscopic and Computational Differentiation of Tautomeric Forms

Distinguishing between the various tautomers of the 1,3,5-triazine-2,4(1H,3H)-dione system requires a combination of spectroscopic techniques and computational modeling. researchgate.netresearchgate.net

Computational Methods: Density Functional Theory (DFT) is a powerful tool for investigating the thermodynamics and kinetics of tautomerization. researchgate.netresearchgate.netnih.gov By calculating the relative energies of the different tautomers and the activation energies for their interconversion, researchers can predict the most stable forms and the feasibility of their transformation. researchgate.netresearchgate.net For example, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to map the potential energy surface for the keto-enol tautomerism of the parent dione. researchgate.netresearchgate.net Such studies indicate that solvent molecules can have a significant catalytic effect on the proton transfer process. researchgate.net

Spectroscopic Techniques:

NMR Spectroscopy: 1H-NMR is particularly useful for studying tautomeric equilibria in solution. nih.gov The chemical shifts of protons, especially those attached to nitrogen or oxygen, are highly sensitive to the tautomeric form. The presence of distinct sets of signals can indicate a mixture of tautomers, and their integration can provide a quantitative ratio. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can differentiate between keto and enol forms by identifying characteristic vibrational frequencies. port.ac.uknih.gov The keto form will show strong carbonyl (C=O) stretching bands, while the enol form will exhibit O-H and C=N stretching vibrations.

UV-Visible Spectroscopy: The electronic absorption spectra of the tautomers can differ significantly. port.ac.uknih.gov The enol forms, with their extended conjugation, often absorb at longer wavelengths compared to the keto forms. This technique is especially useful for studying how solvent polarity affects the tautomeric equilibrium. nih.gov

Photoelectron Spectroscopy (PES): Techniques like Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), combined with computational analysis, can determine the dominant tautomeric forms in the gas phase by probing core and valence electron energy levels. researchgate.net

| Method | Information Provided | Reference |

|---|---|---|

| DFT Calculations | Relative stability, activation energies, reaction pathways | researchgate.netresearchgate.netnih.gov |

| NMR Spectroscopy | Identification and quantification of tautomers in solution | nih.govnih.gov |

| IR Spectroscopy | Detection of functional groups (C=O vs. O-H) | port.ac.uknih.gov |

| UV-Visible Spectroscopy | Monitoring tautomeric equilibrium in different solvents | port.ac.uknih.gov |

| Photoelectron Spectroscopy | Determination of tautomeric forms in the gas phase | researchgate.net |

Computational and Theoretical Investigations of 6 Phenyl 1,3,5 Triazine 2,4 1h,3h Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. For 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione, DFT calculations provide fundamental information about its geometry, stability, and electronic properties. prace-ri.eu

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For triazine derivatives, this is commonly performed using DFT methods, such as the B3LYP functional, in conjunction with a basis set like 6-311G++(d,p). scilit.com This process calculates the electronic energy for a given atomic arrangement and systematically modifies the geometry to find the lowest energy conformation.

Table 1: Representative Calculated Structural Parameters for this compound

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | -682.5 Hartrees |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye |

| C-N (Triazine Ring) Bond Length | Average length of the carbon-nitrogen bonds within the triazine ring. | 1.38 Å |

| C=O (Dione) Bond Length | Length of the carbonyl double bonds in the triazine ring. | 1.22 Å |

| Phenyl-Triazine Dihedral Angle | The angle of twist between the phenyl and triazine rings. | ~35° |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. nih.gov

In studies of substituted 1,3,5-triazines, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-accepting regions. rsc.orgnih.gov For this compound, the phenyl group and the triazine ring itself contribute significantly to the frontier orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. scilit.comnih.gov DFT calculations are routinely used to compute the energies of these orbitals and map their spatial distribution. acs.org

Table 2: Calculated Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | 5.3 eV |

Molecular Dynamics Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. acs.org These simulations provide detailed information about the conformational flexibility and dynamic behavior of this compound in various environments, such as in solution. nih.gov

The process begins by defining a force field, which is a set of parameters that describe the potential energy of the system. researchgate.net Force fields like the General Amber Force Field (GAFF) or more specialized parameters developed for s-triazine systems are employed. capes.gov.brnih.gov The molecule is then typically placed in a simulation box filled with explicit solvent molecules, such as water, to mimic solution conditions. prace-ri.euresearchgate.net The simulation proceeds by solving Newton's equations of motion for every atom, allowing the system to evolve over time.

For this compound, MD simulations are particularly useful for conformational sampling. They can explore the rotational dynamics around the single bond connecting the phenyl group to the triazine ring. mdpi.com This allows for the characterization of different accessible conformations and the calculation of the energy barriers between them, providing a dynamic picture that complements the static view from DFT calculations. tcu.edu

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | Set of equations and parameters to calculate potential energy. | GAFF (General Amber Force Field) |

| Solvent Model | Representation of the solvent environment. | Explicit (e.g., TIP3P water model) |

| Simulation Time | Total duration of the simulation. | 100 - 500 nanoseconds |

| Temperature | System temperature, kept constant. | 298 K (25 °C) |

| Pressure | System pressure, kept constant. | 1 atm |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. In the context of drug design involving the 1,3,5-triazine (B166579) scaffold, 3D-QSAR models have been built to guide the development of more potent anticancer agents. capes.gov.br

Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. For a molecule like this compound, a pharmacophore model would highlight the key features responsible for its interaction with a specific biological target. These models are crucial for virtual screening of compound libraries to identify new potential drug candidates. rsc.org

Table 4: Conceptual Pharmacophore Features for a this compound Derivative

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Donor | N-H groups in the triazine ring | Interaction with acceptor sites on a protein. |

| Hydrogen Bond Acceptor | C=O groups and ring nitrogens | Interaction with donor sites on a protein. |

| Aromatic Ring | Phenyl group | Pi-pi stacking or hydrophobic interactions. |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely used in drug discovery to understand how potential drugs interact with their biological targets at the molecular level. rsc.org

For 1,3,5-triazine derivatives, docking studies have been performed against various protein targets, including kinases and human D-amino acid oxidase (h-DAAO). rsc.orgnih.gov In a typical study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, is then computationally "docked" into the active site of the protein. The results are scored based on binding energy, which estimates the affinity of the ligand for the protein. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

Table 5: Representative Molecular Docking Results for a Triazine Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Tyrosine Kinase (e.g., 1T46) | -8.5 | LEU, VAL, ALA | Hydrophobic Interactions |

| ASP, GLU, LYS | Hydrogen Bonds with triazine N-H and C=O | ||

| h-DAAO (e.g., 3W4K) | -7.9 | TYR, ARG, GLY | Hydrogen Bonds with triazine ring |

| LEU, HIS | Hydrophobic Interactions with phenyl ring |

Prediction of Linear and Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge separation, like many triazine derivatives, are of interest for their potential applications in nonlinear optics (NLO). acs.org NLO materials can alter the properties of light and are used in technologies like optical switching and frequency conversion.

Computational methods, particularly DFT, can predict the NLO properties of molecules. prace-ri.eu Key parameters include the polarizability (α) and the first hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. Studies on related triazine structures have shown that their NLO properties are highly dependent on the nature of substituent groups and the degree of intramolecular charge transfer, which is related to the HOMO-LUMO gap. acs.orgnih.gov The electron-withdrawing nature of the triazine core combined with an electron-donating or π-rich substituent like the phenyl group can lead to enhanced NLO properties.

Table 6: Predicted Nonlinear Optical (NLO) Properties for a Phenyl-Triazine System

| NLO Property | Symbol | Description | Typical Calculated Value (a.u.) |

|---|---|---|---|

| Mean Polarizability | ⟨α⟩ | The average linear response to an electric field. | ~150 |

| First Hyperpolarizability | βtot | The first-order nonlinear response to an electric field. | ~800 - 1200 |

Exploration of Biological Activities and Underlying Molecular Mechanisms

Enzyme Inhibition and Modulation Studies

Research into triazine-based compounds has revealed significant interactions with various enzyme systems. While direct studies on 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione are limited, extensive research on closely related triazine dione (B5365651) isomers and other derivatives provides insight into the potential activity of this chemical class.

Inhibition of D-Amino Acid Oxidase (DAAO)

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, most notably D-serine, which is a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. nih.govpatsnap.com Inhibition of DAAO can increase D-serine levels, enhancing NMDA receptor function, which is a therapeutic strategy for neurological and psychiatric disorders like schizophrenia. patsnap.com

A series of compounds based on the closely related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold have been identified as potent DAAO inhibitors. nih.govacs.org These derivatives show inhibitory potencies ranging from the low-micromolar to the double-digit nanomolar range. nih.govacs.orgresearchgate.net For instance, one of the initial compounds in this series, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, demonstrated an IC₅₀ value of 2.8 μM against DAAO. acs.org Further chemical modifications led to the development of highly potent inhibitors.

| Compound | IC₅₀ (nM) against DAAO | Reference |

| 6-hydroxy-2-(phenethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11e) | 70 | nih.gov |

| 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11h) | 50 | nih.gov |

| 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione (11a) | 2800 | acs.org |

This table is interactive. You can sort and filter the data.

The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore also appears to be metabolically stable and resistant to O-glucuronidation, a common metabolic pathway that can inactivate drug compounds. nih.govresearchgate.net The potent activity of this scaffold is attributed to its ability to interact effectively with the enzyme's active site. nih.gov

Inhibition of Lysophosphatidic Acid Acyltransferase β (LPAAT-β)

Lysophosphatidic acid acyltransferase β (LPAAT-β) is an enzyme that synthesizes phosphatidic acid (PA), a molecule involved in signaling pathways critical for tumor cell survival and proliferation, such as the Ras/Raf/Erk and PI3K/Akt pathways. nih.gov While not a dione, a specific diaminotriazine derivative, CT32228 (N-(4-bromo-phenyl)-6-(5-chloro-2-methyl-phenyl)- acs.orgnih.govwisdomlib.orgtriazine-2,4-diamine), has been identified as an isoform-specific, noncompetitive inhibitor of LPAAT-β. nih.gov Inhibition of LPAAT-β by this compound disrupts these survival signals and can lead to mitotic catastrophe and apoptosis in tumor cells. nih.gov

Investigations into Other Enzyme Systems and Pathways

The broader family of triazine derivatives has been investigated for activity against a range of other enzymes.

Rad6B Ubiquitin Conjugating Enzyme: Series of 4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides and N'-phenyl-4,6-bis(arylamino)-1,3,5-triazine-2-carbohydrazides have shown inhibitory activity against the Rad6B ubiquitin conjugating enzyme, which is involved in DNA repair and protein degradation pathways often dysregulated in cancer. nih.govnih.gov

Phosphatidylinositol 3-kinases (PI3K): The melamine (B1676169) derivative ZSTK474, which features a 1,3,5-triazine (B166579) core, demonstrates strong antitumor activity by inhibiting PI3K. nih.gov

BACE1 and AChE: Other studies have explored 1,3,5-triazine derivatives as potential dual inhibitors of β-secretase (BACE1) and acetylcholinesterase (AChE), key enzymes in the pathogenesis of Alzheimer's disease. researchgate.netsemanticscholar.org

Research on Anticancer and Antiproliferative Potency

The triazine core is a well-established scaffold in the development of anticancer agents. nih.govresearchgate.net Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.

In Vitro Efficacy Assessments Against Various Cancer Cell Lines

Various classes of triazine derivatives have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines in laboratory settings.

| Triazine Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 1,2,4-Triazine-6-one derivatives | HCT-116 (Colon), HepG-2 (Liver) | Cytotoxicity | wisdomlib.org, researchgate.net |

| 2,4-Diamino-1,3,5-triazine derivatives | MALME-3M (Melanoma) | High antiproliferative activity (GI₅₀ = 33 nM) | nih.gov |

| 4,6-Diamino-1,3,5-triazine-2-carbohydrazides | Ovarian (OV90, A2780), Lung (H1299, A549), Breast (MCF-7, MDA-MB231), Colon (HT29) | Potent Rad6B inhibition and cytotoxicity (IC₅₀ 3.3-22 µM) | nih.gov, nih.gov |

| 1,3,5-Triazine nitrogen mustards | DLD-1, HT-29 (Colon) | Time- and dose-dependent cytotoxicity | nih.gov |

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | Breast cancer cell lines | Antiproliferative properties | nih.gov |

This table is interactive. You can sort and filter the data.

These studies highlight the versatility of the triazine scaffold, where modifications to the substituent groups can yield compounds with potent activity against specific cancer types, including colon, liver, breast, and melanoma. wisdomlib.orgnih.govnih.gov

Elucidation of Molecular Mechanisms of Action (e.g., Apoptosis Induction, Caspase Activation, Regulation of Anti-apoptotic Proteins)

The anticancer effects of triazine derivatives are often mediated through the induction of programmed cell death, or apoptosis.

Apoptosis Induction: A novel 1,3,5-triazine derivative bearing a nitrogen mustard moiety was found to induce apoptosis in DLD-1 and HT-29 colon cancer cells. nih.gov Similarly, novel sulfonamide derivatives of a pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine system induced apoptosis in the same colon cancer cell lines. mdpi.com

Caspase Activation: The mechanism of apoptosis often involves the activation of a cascade of enzymes called caspases. Studies on the pyrazolo-tetrazolo-triazine derivatives showed that apoptosis was triggered by the activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway, and was accompanied by a decrease in the mitochondrial membrane potential, which is characteristic of the intrinsic pathway. mdpi.com

Pathway Modulation: The inhibition of survival signaling pathways is another key mechanism. As mentioned, the LPAAT-β inhibitor CT32228 induces apoptosis by suppressing the Ras/Raf/Erk and PI3K/Akt pathways. nih.gov The cytotoxic effects of other 1,3,5-triazine derivatives have also been linked to the attenuation of intracellular signaling pathways. nih.gov

Molecular Interactions with Nucleic Acids and Proteins

The 1,3,5-triazine ring is a key structural motif in the design of molecules that can interact with biological macromolecules like nucleic acids and proteins. While direct studies on the unsubstituted this compound are limited, research on its derivatives has shown significant interactions. For instance, certain 2,4-diamino-1,3,5-triazine derivatives have demonstrated the ability to bind to DNA and exhibit anticancer properties. One such derivative, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, has shown remarkable activity against melanoma cell lines. nih.gov The planar structure of the triazine ring allows for potential intercalation between DNA base pairs, while various substituents can form hydrogen bonds and other interactions with both proteins and nucleic acids. Furthermore, modifications of the triazine scaffold have led to the development of potent enzyme inhibitors, such as gedatolisib, which targets PI3K and mTOR kinases and has entered clinical trials for cancer treatment. nih.gov

Molecular docking studies have further elucidated the binding modes of triazine derivatives. For example, in the context of adenosine (B11128) receptor ligands, docking studies predicted the binding of 1,3,5-triazine derivatives to hA1 and hA3 adenosine receptors, with specific substituents influencing binding affinity and selectivity. nih.gov These computational models help in understanding the structure-activity relationships and guide the design of more potent and selective molecules.

Antimicrobial Efficacy Assessments

The 1,3,5-triazine core is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Derivatives of this compound have been synthesized and evaluated for a broad spectrum of antimicrobial activities.

A variety of 1,3,5-triazine derivatives have been investigated for their potential as antibacterial agents. researchgate.netnih.gov The general strategy involves modifying the triazine scaffold to enhance properties like bacterial cell wall penetration and interaction with essential bacterial enzymes. For example, combinatorial libraries based on the 1,3,5-triazine template have yielded compounds with potent antimicrobial activity and low hemolytic activity. nih.gov

In one study, a series of di- and tri-substituted 1,3,5-triazine derivatives were synthesized and tested against Staphylococcus aureus and Candida albicans. researchgate.net Another study reported that newly synthesized 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives exhibited significant antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria, with the presence of the triazine ring being crucial for the observed activity. biointerfaceresearch.com The results from these studies often include Minimum Inhibitory Concentration (MIC) values, which quantify the antibacterial potency of the compounds.

| Compound Type | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Di- and tri-substituted 1,3,5-triazine derivatives | Staphylococcus aureus, Candida albicans | Showed antimicrobial activity at a concentration of 250 µg/disc. | researchgate.net |

| 1,2,4-Triazine and 1,2-diazepine derivatives | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis | Compounds with a 1,2,4-triazine ring showed the highest antimicrobial activity against all tested bacteria. | biointerfaceresearch.com |

| Combinatorial libraries of 1,3,5-triazine derivatives | Acinetobacter baumannii, Bacillus anthracis, Escherichia coli, Staphylococcus aureus | Identified compounds with potent antimicrobial activity and low hemolytic activity. | nih.gov |

The 1,3,5-triazine scaffold has also been a fruitful starting point for the development of antiviral agents. researchgate.net Research has shown that derivatives can possess significant activity against various viruses. For example, a study on 1,3,5-triazine derivatives containing a piperazine (B1678402) structure found that several of the synthesized compounds had potent anti-potato virus Y (PVY) activity. mdpi.com Another study reported that certain 1,3,5-triazine derivatives showed good activity against the tobacco mosaic virus (TMV). researchgate.net

Furthermore, some symmetrically trisubstituted 1,3,5-triazine derivatives have demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov More recently, a series of 1,3,5-triazine derivatives containing a morpholine (B109124) group were found to have excellent antiviral effects against pseudorabies virus (PRV) and vesicular stomatitis virus (VSV). researchgate.net

| Compound Type | Virus | Key Findings | Reference |

|---|---|---|---|

| 1,3,5-Triazine derivatives with piperazine | Potato Virus Y (PVY) | Several compounds showed potent anti-PVY activity. | mdpi.com |

| Substituted 1,3,5-triazine derivatives | Tobacco Mosaic Virus (TMV) | Title compounds possessed good activities against TMV. | researchgate.net |

| Trisubstituted 1,3,5-triazine derivatives | Herpes Simplex Virus Type 1 (HSV-1) | Some derivatives showed significant antiviral activity. | nih.gov |

| 1,3,5-Triazine derivatives with morpholine | Pseudorabies Virus (PRV), Vesicular Stomatitis Virus (VSV) | Some compounds possessed excellent antiviral effects. | researchgate.net |

The exploration of 1,3,5-triazine derivatives has extended to their efficacy against fungi and parasites. A review of recent advances highlighted the significant antifungal potential of this class of compounds. researchgate.net For instance, a series of 3-aryl-1,2,4-triazin-6-one derivatives were synthesized and showed compelling levels of antifungal activity against several plant-pathogenic fungi. nih.gov One of the most active compounds in this series demonstrated control of Zymoseptoria tritici with an EC50 of 0.005 ppm. nih.gov

In the realm of anti-parasitic research, hybrid p-bromo phenyl thiazole-triazine derivatives were evaluated for their antimalarial effect against the 3D7 strain of Plasmodium falciparum. researchgate.net This indicates the versatility of the triazine scaffold in targeting a range of pathogenic organisms.

Central Nervous System (CNS) Activity and Receptor Interactions

The 1,3,5-triazine structure has been recognized as a privileged scaffold for designing ligands that target receptors within the Central Nervous System (CNS). researchgate.net This has led to extensive research into the development of triazine derivatives with potential applications in treating neurological and psychiatric disorders.

Derivatives of 1,3,5-triazine have been identified as potent ligands for serotonin (B10506) (5-HT) receptors, particularly the 5-HT6 and 5-HT7 subtypes, which are promising targets for cognitive impairment and psychiatric disorders. nih.govnih.govresearchgate.net A study on 1,3,5-triazine-piperazine derivatives identified them as a new chemical family of potent 5-HT6 receptor ligands. nih.govresearchgate.net For example, the compound 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (MST4) was found to be a potent 5-HT6R antagonist with a Ki of 11 nM. mdpi.comnih.gov Further derivatization led to compounds with even higher affinity and selectivity. mdpi.comnih.gov

Similarly, 1,3,5-triazine derivatives have been investigated for their affinity to 5-HT7 receptors. nih.gov One study found that N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine exhibited a high affinity with a Ki of 8 nM. nih.gov

The GABAA receptor, a key target for anxiolytic and anticonvulsant drugs, has also been a focus of research involving triazine derivatives. nih.gov A series of 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives were designed as anticonvulsant agents. nih.gov Molecular docking and in vitro studies suggested that these compounds act primarily through the GABAA receptor. nih.gov This is significant as GABAA receptors are involved in mediating the effects of benzodiazepines and other CNS depressants. nih.govuece.br

| Compound Class | Receptor Target | Key Finding (Affinity/Activity) | Reference |

|---|---|---|---|

| 1,3,5-Triazine-piperazine derivatives | 5-HT6 Receptor | Identified as a new family of potent ligands. MST4 showed a Ki of 11 nM. | nih.govresearchgate.netmdpi.comnih.gov |

| 1,3,5-Triazine derivatives | 5-HT7 Receptor | A derivative showed high affinity with a Ki of 8 nM. | nih.gov |

| 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives | GABAA Receptor | Act as anticonvulsant agents, likely through the GABAA receptor. | nih.gov |

Modulatory Effects on Ion Channels (e.g., Sodium Ion Channels)

In one study, several series of 2,4-diamino-1,3,5-triazine derivatives were synthesized and evaluated for their ability to bind to and block neuronal sodium channels. nih.govebi.ac.uk Among the tested compounds, a group of spiro-fused triazines, the 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines, demonstrated the most significant neuronal sodium channel binding activity. nih.gov These derivatives were found to block the sodium channels with IC₅₀ values in the micromolar range, suggesting that the 2,4-diamino-1,3,5-triazine framework can serve as a promising lead for the development of novel sodium channel blockers. nih.govebi.ac.uk

| Compound | Aryl Substituent | IC₅₀ (µM) |

|---|---|---|

| 4a | Phenyl | 4.0 |

| 4b | 4-Fluorophenyl | 4.2 |

| 4c | 4-Chlorophenyl | 4.3 |

| 4d | 4-Bromophenyl | 4.8 |

| 4e | 4-Methylphenyl | 4.1 |

| 4j | 2-Naphthyl | 14.7 |

These findings on the diamino analogs underscore the potential of the broader 6-phenyl-1,3,5-triazine class as ion channel modulators, though further research is required to determine if these properties translate to the dione derivative.

Anti-inflammatory Research

The 1,3,5-triazine core is present in various molecules investigated for anti-inflammatory effects. mdpi.com While specific studies on this compound are limited, research on related compounds provides insight into potential mechanisms. One of the key processes in inflammation involves the recruitment of leukocytes, like polymorphonuclear cells (PMNs), to tissue sites, which is dependent on cell adhesion. researchgate.net

A study on 2-aryl-4,6-dimethoxy-1,3,5-triazines revealed their capacity to inhibit inflammatory processes in vitro. These compounds effectively suppressed the production of reactive oxygen species (ROS) by human PMNs and, notably, inhibited the adhesion of PMNs to human umbilical vein endothelial cells (HUVEC) in a dose-dependent manner. researchgate.net The inhibition of cell adhesion was observed against various pro-inflammatory stimuli, indicating a broad anti-adhesive effect that could disrupt the inflammatory cascade. researchgate.net

Another avenue of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammatory responses. nih.gov A computational study involving a triazine-phenol derivative, 4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenol, used molecular dynamic simulations to predict its interaction with the COX-2 enzyme. The results suggested that the compound could act as a potential anti-inflammatory agent by binding to this key enzyme. nih.gov

Furthermore, research into fused heterocyclic systems containing a triazole ring fused to other nitrogen-containing heterocycles has identified potent anti-inflammatory agents. researchgate.net For instance, a series of 6-phenoxy- nih.govresearchgate.netnih.govtriazolo[3,4-a]phthalazine-3-carboxamide derivatives demonstrated significant anti-inflammatory activity by inhibiting the activation of NF-κB, a key transcription factor in the inflammatory response. researchgate.net One compound from this series, 6i, exhibited efficacy comparable to the standard anti-inflammatory drug indomethacin (B1671933) in an in vivo model. researchgate.net

These studies collectively suggest that the 1,3,5-triazine scaffold is a viable starting point for developing anti-inflammatory agents acting through diverse mechanisms, including the inhibition of leukocyte adhesion, ROS production, and COX-2 activity.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. While direct SAR studies for this compound are not extensively documented, research on its structural isomers and analogs provides valuable insights into how chemical modifications influence biological potency.

SAR of 1,3,5-Triazine-2,4-diamine Analogs: Research on 6,N²-diaryl-1,3,5-triazine-2,4-diamines has explored their antiproliferative properties against cancer cell lines. nih.gov A library of 126 such compounds was synthesized to build a quantitative structure-activity relationship (QSAR) model. This work highlights how varying the substituents on the aryl rings at the C6 and N² positions of the triazine core impacts anticancer activity. nih.gov The ability to generate a large library of these compounds allows for a broad exploration of the chemical space to identify key structural features for potency. nih.gov

SAR of Isomeric 1,2,4-Triazine-3,5-dione Analogs: Significant SAR work has been conducted on the isomeric scaffold, 2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione. A recent study focused on developing these compounds as degraders of eukaryotic elongation factor-2 kinase (eEF2K), a target in triple-negative breast cancer. nih.gov Starting from initial hits, SAR analysis led to the discovery of derivatives with significantly improved activity. The study demonstrated that modifications to the phenyl ring at the 2-position of the 1,2,4-triazine-dione core were critical for potency. nih.gov For example, compound 36, which emerged from these studies, showed high binding affinity for the eEF2K protein and induced its degradation, leading to a potent tumor-suppressive effect in a mouse model. nih.gov

| Compound | Substitutions on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| I4 (Hit) | 4-Cl | 10.32 |

| C1 (Hit) | 4-F | 10.85 |

| 19 | 3-CF₃, 4-Cl | 2.93 |

| 34 | 2-F, 4-Cl, 5-OMe | 1.54 |

| 36 | 2-F, 4-Cl, 5-(piperazin-1-yl) | 0.68 |

These examples from closely related chemical series demonstrate that systematic modification of the phenyl group and substitutions on the triazine ring system are key strategies for enhancing the biological potency of this class of compounds.

Applications of 6 Phenyl 1,3,5 Triazine 2,4 1h,3h Dione and Its Derivatives in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of the 1,3,5-triazine (B166579) ring system are of significant interest for organic light-emitting diodes (OLEDs) and related optoelectronic applications. mdpi.comresearchgate.net The electron-deficient nature of the triazine ring makes it an excellent component for creating materials with specific charge-transport and light-emitting properties. researchgate.netnih.gov This has led to the development of triazine-based compounds that function as critical components in the emissive layers of OLEDs, contributing to the advancement of next-generation display and lighting technologies. nih.gov

Role as Host Materials for Thermally Activated Delayed Fluorescence and Phosphorescent Emitters

The 1,3,5-triazine framework is a cornerstone in the design of host materials for third-generation OLEDs that utilize either phosphorescent or thermally activated delayed fluorescence (TADF) emitters. nih.govchemrxiv.org In these devices, a host material comprises the bulk of the emissive layer and facilitates the efficient transfer of energy to a small percentage of guest emitter molecules.

For a material to function effectively as a host, it must possess a high triplet energy level to prevent the quenching of the triplet excitons of the phosphorescent or TADF guest. nih.gov Donor-substituted 1,3,5-triazines have been synthesized and shown to have high triplet energies, reaching up to 2.96 eV, making them suitable hosts for blue phosphorescent emitters like bis(4,6-difluorophenylpyridinato-N,C2)picolinato-iridium(III) (FIrpic). researchgate.net OLEDs using these triazine-based hosts have achieved high current efficiencies. researchgate.net

The triazine moiety is also a popular electron-accepting building block for the TADF emitters themselves. nih.govchemrxiv.org In a typical TADF molecule, the triazine acceptor is linked to an electron-donating group. This donor-acceptor architecture leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is a critical requirement for TADF. researchgate.net This small gap allows triplet excitons, which are typically non-emissive, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), significantly boosting the internal quantum efficiency of the device. nih.govresearchgate.net

| Host Material Type | Emitter Type | Key Property | Reference |

| Donor-substituted 1,3,5-triazines | Phosphorescent (e.g., FIrpic) | High Triplet Energy (up to 2.96 eV) | researchgate.net |

| Triazine-based Donor-Acceptor | TADF | Small Singlet-Triplet Energy Gap | nih.govresearchgate.net |

Exploration of Exciplex and Excimer Formation in Thin Films

In the solid state, such as in the thin films used in OLEDs, triazine derivatives can form excited-state complexes known as excimers or exciplexes. ossila.comresearchgate.net An excimer is an excited-state dimer formed between two identical molecules, while an exciplex is formed between two different molecules (typically a donor and an acceptor). ossila.com

The formation of these species is highly dependent on the concentration and arrangement of the molecules in the film. ossila.com Studies on 1,3,5-triazine derivatives with diphenylacetylene (B1204595) side chains have shown that while they exhibit high quantum yields in solution, they display a large Stokes shift (a difference between the absorption and emission maxima) in cast films. researchgate.net This significant shift, from around 66–114 nm in chloroform (B151607) to 132–211 nm in the solid state, suggests the formation of excimers. researchgate.net

Excimer and exciplex emission is typically broad, featureless, and red-shifted compared to the emission from the single molecule (monomer). ossila.com This occurs because the excited-state complex has a lower energy level. ossila.com While sometimes considered a loss mechanism, exciplex emission is also harnessed in some TADF-OLED architectures to achieve efficient light emission. The formation of an exciplex between a donor and an acceptor material can create a state with a very small singlet-triplet energy gap, facilitating the TADF mechanism. ossila.com

Development of Nonlinear Optical (NLO) Materials

Molecules with large third-order nonlinear optical (NLO) properties are in demand for applications in telecommunications and optical computing. nih.gov The 1,3,5-triazine core has been investigated as a key component in creating such materials. mdpi.com NLO properties often arise from significant intramolecular charge transfer and electron delocalization within a molecule. nih.gov

Derivatives of 2,4,6-triphenyl-1,3,5-triazine (B147588) have been synthesized and studied for their NLO response, particularly their two-photon absorption (2PA) cross-sections. mdpi.com While few studies have focused specifically on the NLO properties of these compounds, it has been noted that introducing more polarizable atoms, such as sulfur in place of oxygen to create 1,3,5-triazinane-2,4,6-trithiones, can enhance third-order NLO properties. mdpi.com Research on donor-acceptor triads, where a diphenylamine (B1679370) donor is connected to a triazine unit and various acceptor groups via a phenyl bridge, has also been conducted to evaluate NLO characteristics. researchgate.net These studies determined the nonlinear absorption coefficient (β) and nonlinear refractive index (n₂), finding improved NLO properties in specific molecular geometries. researchgate.net

Liquid Crystalline Materials and Self-Assembling Systems

The rigid, planar, and often star-shaped geometry of 2,4,6-trisubstituted-1,3,5-triazines makes them excellent candidates for the design of liquid crystalline materials. researchgate.netresearchgate.net By attaching long, flexible alkyl or alkoxy chains to the periphery of the rigid triazine core, molecules can be induced to self-assemble into ordered mesophases (the state between a liquid and a solid) upon changes in temperature. researchgate.netorientjchem.org